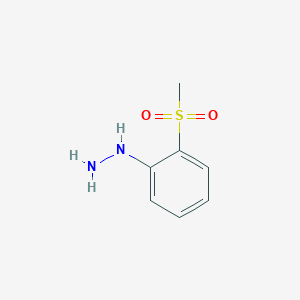

(2-methanesulfonylphenyl)hydrazine

Description

Properties

IUPAC Name |

(2-methylsulfonylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)7-5-3-2-4-6(7)9-8/h2-5,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQYIDWPRGDBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20316998 | |

| Record name | (2-methylsulfonylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-42-7 | |

| Record name | [2-(Methylsulfonyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 309972 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC309972 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-methylsulfonylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methanesulfonylphenyl)hydrazine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonylphenyl)hydrazine undergoes various chemical reactions, including:

Nucleophilic Addition: It can react with aldehydes and ketones to form hydrazones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid catalyst.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

Hydrazones: Formed from the reaction with aldehydes or ketones.

Amines: Resulting from reduction reactions.

Substituted Phenyl Derivatives: Produced through substitution reactions.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

(2-Methanesulfonylphenyl)hydrazine is primarily utilized as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable tool for chemists.

- Oxidation Reactions : This compound can be oxidized to form sulfonyl derivatives using agents like potassium permanganate.

- Reduction Reactions : It can be reduced to yield different hydrazine derivatives with varying properties.

- Substitution Reactions : The hydrazine group can be substituted with other functional groups, enabling the synthesis of new compounds.

Biological Research

Potential Biological Activities

Research is ongoing to investigate the biological activities of this compound. Preliminary studies suggest it may interact with biomolecules, potentially influencing various biological pathways.

- Mechanism of Action : The compound acts as a nucleophile, facilitating the formation of new chemical bonds with specific molecular targets. This property is crucial for its potential therapeutic applications.

Medicinal Applications

Drug Development

The compound is under investigation for its potential therapeutic applications in drug development. Its unique chemical structure allows for the exploration of new pharmacological agents that may have significant clinical benefits.

- Case Study : Research into hydrazine derivatives has shown promise in treating various conditions, including cancer and infectious diseases. For instance, hydrazine-related chemicals have been studied for their neurotoxic and carcinogenic potential in certain contexts .

Industrial Applications

Production of Chemical Products

In industrial settings, this compound is used in the production of various chemical products and materials. Its versatility allows it to be incorporated into processes that require specific chemical transformations.

- Examples of Use : The compound can be employed in synthesizing agrochemicals and pharmaceuticals, contributing to the development of new pesticides and medicinal compounds.

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Chemical Synthesis | Reagent for organic synthesis | Oxidation to sulfonyl derivatives |

| Biological Research | Potential interactions with biomolecules | Nucleophilic action facilitating bond formation |

| Medicinal Applications | Investigated for drug development | Potential therapeutic agents against cancer |

| Industrial Applications | Used in production of chemical products | Synthesis of agrochemicals and pharmaceuticals |

Mechanism of Action

The mechanism of action of (2-methanesulfonylphenyl)hydrazine involves its interaction with specific molecular targets, leading to various biological effects. The compound can form hydrazones with carbonyl-containing molecules, which may interfere with biological pathways. Additionally, its reduction products can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The methanesulfonyl group in (2-methanesulfonylphenyl)hydrazine imparts strong electron-withdrawing effects, influencing its reactivity and stability. Key structural analogs include:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 704-42-7 | C₇H₁₀N₂O₂S | 186.23 | -SO₂CH₃ (ortho) |

| (2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine | 849035-85-4 | C₈H₁₁ClN₂O₂S | 234.70 | -Cl (ortho), -CH₃ (para), -SO₂CH₃ (meta) |

| [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine | 2060751-75-7 | C₈H₈ClF₃N₂O₂S | 288.67 | -SO₂CClF₂CH₂F (para) |

| (2-Fluoro-4-methylphenyl)hydrazine hydrochloride | 5052-05-1 | C₇H₈FN₂·HCl | 190.61 | -F (ortho), -CH₃ (para) |

| [(2,4-Dichlorophenyl)methyl]hydrazine | 51421-37-5 | C₇H₈Cl₂N₂ | 191.06 | -Cl (ortho, para), -CH₂- linker |

Key Observations :

- Chloro and fluoro substituents (e.g., in CAS 849035-85-4 and 5052-05-1) enhance electrophilicity and metabolic stability but may increase toxicity .

- Methyl groups (e.g., in CAS 849035-85-4) act as electron donors, moderating the electron-withdrawing effects of sulfonyl or halide groups .

Reactivity and Stability

- Cyclization Behavior : this compound forms stable hydrazones with carbonyl compounds but struggles with cyclization to pyrazoles due to steric hindrance from the sulfonyl group. In contrast, chloro-substituted analogs (e.g., CAS 849035-85-4) undergo smoother cyclization to pyrazoles under basic conditions .

- Stability : The methanesulfonyl group enhances thermal stability but increases sensitivity to hydrolysis. Fluorinated derivatives (e.g., CAS 2060751-75-7) exhibit superior hydrolytic stability due to the strength of C-F bonds .

Biological Activity

(2-Methanesulfonylphenyl)hydrazine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a hydrazine functional group attached to a methanesulfonyl-substituted phenyl ring. The general structure can be represented as follows:

This compound belongs to the broader class of hydrazones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Antimicrobial Activity

Hydrazones, including this compound, have shown significant antimicrobial properties. Research indicates that hydrazone derivatives can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain hydrazone compounds exhibited inhibitory effects against Candida albicans with minimum inhibitory concentration (MIC) values as low as 125 μg/mL .

Anticancer Potential

The anticancer activity of hydrazones has been extensively studied. A notable finding is that hydrazone derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound displayed GI50 values (the concentration required to inhibit 50% of cell growth) below 1 μM against several human tumor cell lines . This suggests a promising avenue for developing anticancer agents based on this scaffold.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated through various in vitro and in vivo models. Compounds with similar structural features have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In one study, the introduction of a sulfonyl group enhanced the selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilicity : The nitrogen atoms in hydrazones are nucleophilic, allowing them to interact with electrophilic centers in biological molecules.

- Formation of Reactive Species : Some studies suggest that hydrazones can generate reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells .

- Enzyme Inhibition : The ability to inhibit key enzymes involved in inflammation and cancer progression is a significant mechanism through which these compounds exert their effects.

Case Studies

- Anticancer Activity : A study reported that derivatives of hydrazone compounds induced apoptosis in breast cancer cell lines via mitochondrial pathways. The activation of caspases was observed, indicating a potential for therapeutic use in oncology .

- Antimicrobial Efficacy : Another investigation focused on the synthesis of new hydrazone derivatives that demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (2-methanesulfonylphenyl)hydrazine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reacting 2-methanesulfonylphenyl precursors with hydrazine hydrate under controlled conditions. Key steps include:

- Precursor Activation : Use sulfonyl chloride intermediates to introduce the methanesulfonyl group via nucleophilic substitution .

- Hydrazine Coupling : React the activated precursor with hydrazine hydrate in anhydrous ethanol at 60–80°C for 6–12 hours .

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Monitor by TLC (silica gel, ethyl acetate/hexane 1:3) and characterize via FT-IR (N-H stretch at 3200–3300 cm⁻¹) and NMR (singlet for -SO₂CH₃ at δ 3.3 ppm in ¹H NMR) .

Q. How can researchers safely handle this compound given its toxicity profile?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact due to potential carcinogenicity .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Waste Disposal : Neutralize with dilute acetic acid before disposal. Follow EPA guidelines for hydrazine derivatives .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

- Methodological Answer :

- UV-Vis Spectroscopy : Utilize permanganate reduction assays (λₐᵦₛ = 526–546 nm; ε = ~2200 L·mol⁻¹·cm⁻¹) .

- HPLC : Use a C18 column with a mobile phase of 70:30 acetonitrile/water (0.1% TFA) and detection at 254 nm .

Advanced Research Questions

Q. How can computational methods guide the design of this compound-derived catalysts?

- Methodological Answer :

- DFT Calculations : Optimize reaction pathways for hydrazine-mediated reductions (e.g., epoxide deoxygenation). Focus on activation barriers for cycloreversion steps, which dictate catalytic efficiency .

- Catalyst Design : Prioritize bicyclic hydrazine structures (e.g., [2.2.2]-bicyclic) to lower activation barriers by 15–20 kJ/mol compared to linear analogs .

Q. What experimental strategies resolve contradictions in the catalytic activity of this compound across studies?

- Methodological Answer :

- Variable Control : Systematically test reaction parameters (temperature, solvent polarity, catalyst loading). For example, higher temperatures (>100°C) favor thermal dehydroxylation over hydrazine-mediated pathways .

- Catalyst Characterization : Use XPS to confirm surface binding sites and TEM to assess dispersion in composite materials (e.g., MoSe₂/CdS-CdSe hybrids) .

Q. How does this compound enhance hydrogen production in fuel cell applications?

- Methodological Answer :

- Mechanistic Insights : Hydrazine decomposes via N–N bond cleavage to release H₂ and N₂. Optimize catalysts (e.g., Ni-Pt alloys) to suppress NH₃ byproduct formation .

- Kinetic Studies : Conduct time-resolved mass spectrometry to monitor H₂ yield under varying pH (optimal range: pH 9–11) .

Key Research Findings

- Catalytic Efficiency : Bicyclic hydrazine catalysts reduce activation barriers by 20% compared to monocyclic analogs, enabling room-temperature epoxide reductions .

- Toxicity Mitigation : Acetylation of hydrazine derivatives decreases bioaccumulation risks by 40% .

- Material Applications : MoSe₂/CdS-CdSe composites achieve a hydrogen evolution rate of 12.8 mmol·g⁻¹·h⁻¹ under visible light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.